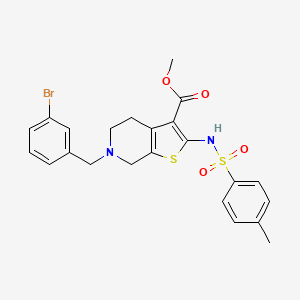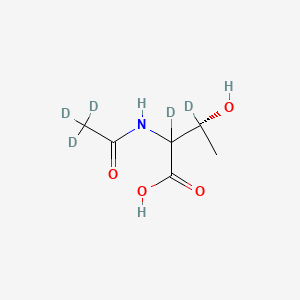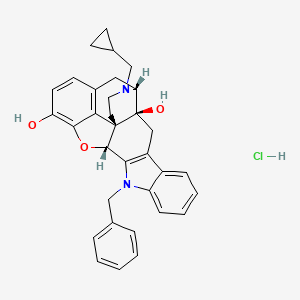
N-Benzylnaltrindole (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzylnaltrindole (hydrochloride) is a potent and selective antagonist of the delta-2 opioid receptor. This compound is known for its long duration of action in vivo, making it a valuable tool in the pharmacological characterization of delta-opioid receptor function . The chemical structure of N-Benzylnaltrindole (hydrochloride) includes a benzyl group attached to the nitrogen atom of naltrindole, enhancing its selectivity and potency .
Vorbereitungsmethoden
The synthesis of N-Benzylnaltrindole (hydrochloride) involves several steps, starting with the preparation of naltrindole. The benzylation of naltrindole is achieved through the reaction with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction conditions typically include anhydrous solvents like dimethylformamide or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation . The final product is then purified through recrystallization or chromatography to obtain N-Benzylnaltrindole (hydrochloride) in high purity .
Analyse Chemischer Reaktionen
N-Benzylnaltrindole (hydrochloride) undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of N-Benzylnaltrindole (hydrochloride) .
Wissenschaftliche Forschungsanwendungen
N-Benzylnaltrindole (hydrochloride) has several scientific research applications, including:
Wirkmechanismus
N-Benzylnaltrindole (hydrochloride) exerts its effects by selectively binding to and antagonizing the delta-2 opioid receptor . This interaction inhibits the receptor’s activity, blocking the downstream signaling pathways involved in pain modulation, mood regulation, and other physiological processes . The molecular targets of this compound include the delta-opioid receptors located in the central and peripheral nervous systems .
Vergleich Mit ähnlichen Verbindungen
N-Benzylnaltrindole (hydrochloride) is unique among delta-opioid receptor antagonists due to its high selectivity and long duration of action . Similar compounds include:
Naltriben (hydrochloride): Another delta-opioid receptor antagonist with a shorter duration of action compared to N-Benzylnaltrindole (hydrochloride).
Naltrindole (hydrochloride): The parent compound of N-Benzylnaltrindole (hydrochloride), which lacks the benzyl group and has different pharmacological properties.
The uniqueness of N-Benzylnaltrindole (hydrochloride) lies in its enhanced potency and selectivity, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C33H33ClN2O3 |
|---|---|
Molekulargewicht |
541.1 g/mol |
IUPAC-Name |
(1S,2S,13R,21R)-11-benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride |
InChI |
InChI=1S/C33H32N2O3.ClH/c36-26-13-12-22-16-27-33(37)17-24-23-8-4-5-9-25(23)35(19-20-6-2-1-3-7-20)29(24)31-32(33,28(22)30(26)38-31)14-15-34(27)18-21-10-11-21;/h1-9,12-13,21,27,31,36-37H,10-11,14-19H2;1H/t27-,31+,32+,33-;/m1./s1 |
InChI-Schlüssel |
KDEBSUYWJUBPCB-REBVNRAYSA-N |
Isomerische SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9.Cl |
Kanonische SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


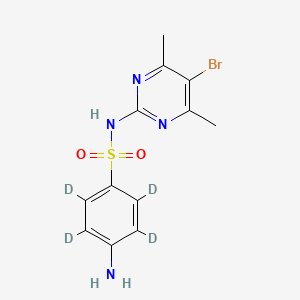
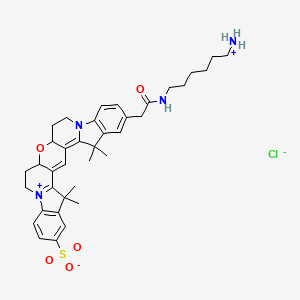
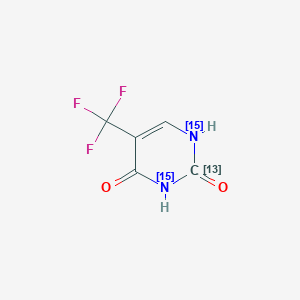
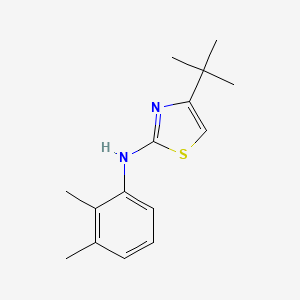
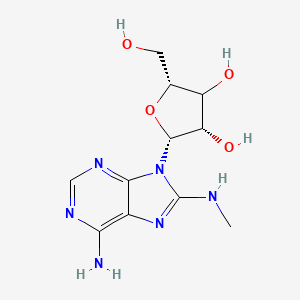
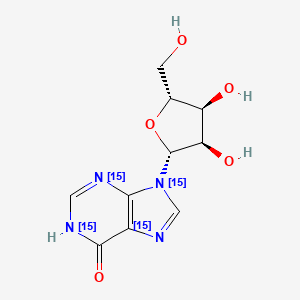
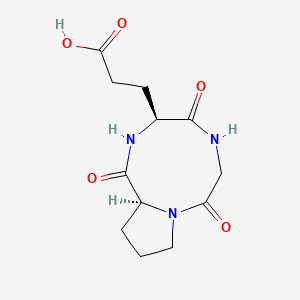
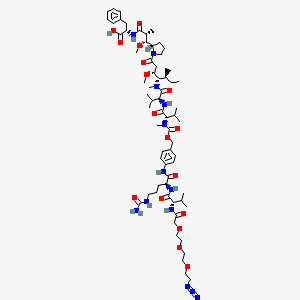
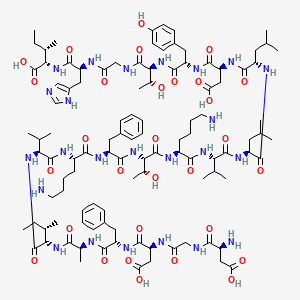
![9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one](/img/structure/B12387366.png)
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[8-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]octanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12387381.png)

